5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Description
5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, also known as EPPS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. EPPS is a sulfonamide derivative that has been extensively studied for its ability to modulate the activity of various biological molecules, including enzymes, receptors, and ion channels.
Scientific Research Applications
- Pinacol Boronic Esters : The compound belongs to the class of pinacol boronic esters, which are valuable building blocks in organic synthesis . These esters are bench-stable, easy to purify, and commercially available. Researchers use them in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations (such as alkenylations, alkynylations, and arylations).
- Protodeboronation : While boranes efficiently undergo protodeboronation, boronic esters usually do not. However, recent advances have explored catalytic protodeboronation of alkyl boronic esters using a radical approach . This method allows for the removal of the boron moiety, expanding the scope of boron chemistry.
- The catalytic protodeboronation of pinacol boronic esters, combined with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol.
- Boronic acids and their esters serve as potential drug carriers for neutron capture therapy. However, their stability in water is limited. Understanding the hydrolysis behavior of phenylboronic pinacol esters, including our compound, is crucial for drug design .
- The compound’s properties allow for one-pot functionalization of unsaturated intermediates, streamlining synthetic processes that typically require multiple steps .
- The catalytic protodeboronation has been employed in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B . These applications highlight its utility in complex molecule synthesis.
Organic Synthesis and Catalysis
Hydromethylation of Alkenes
Drug Design and Delivery
One-Pot Functionalization
Total Synthesis of Natural Products
properties
IUPAC Name |
5-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S2/c1-3-14-4-5-15(21-14)22(18,19)16-12-13-6-8-17(9-7-13)10-11-20-2/h4-5,13,16H,3,6-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMVWFJDJOKLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide |
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